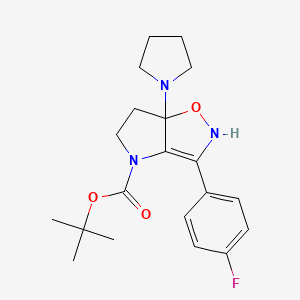
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
説明
The compound is a tert-butyl ester, which is a type of ester. Esters are organic compounds made by replacing the hydrogen of an acid by an alkyl or other organic group . The “tert-butyl” part refers to the tert-butyl group, which is a branched alkyl group with a central carbon atom connected to three methyl groups .
Molecular Structure Analysis
The molecular structure of a similar compound, {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, has been determined by X-ray diffraction . The compound crystallized in an orthorhombic space group with unit cell parameters a = 10.100(3) Å, b = 18.201(5) Å, c = 10.829(3) Å; α = 90°, β = 111.15(4)°, γ = 90° .Chemical Reactions Analysis
Tert-butyl esters are known to undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Tert-butyl esters are generally stable under various conditions .科学的研究の応用
Synthesis and Biological Activity
Synthetic Methodologies
The literature provides several examples of synthetic methodologies for compounds with elements similar to the queried compound. For instance, Rossi et al. (2007) discussed the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, leading to the synthesis of compounds with pyrrolidin-1-yl groups and carboxylic acid esters Rossi, E., Abbiati, G., Attanasi, O., Rizzato, S., & Santeusanio, S. (2007). Tetrahedron, 63, 11055-11065.
Potential Biological Activities
The structural motifs present in the queried compound are often explored for their biological activities. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and pyrrolidin-1-yl groups, which are structural components that could be related to the queried compound. These intermediates were analyzed for their molecular structures and physicochemical properties using density functional theory (DFT), which is critical in understanding the potential biological activities of such compounds Huang, P., Yang, Z., Wu, Q., et al. (2021). Journal of Structural Chemistry, 62, 845 - 852.
特性
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)-6a-pyrrolidin-1-yl-5,6-dihydro-2H-pyrrolo[2,3-d][1,2]oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3/c1-19(2,3)26-18(25)24-13-10-20(23-11-4-5-12-23)17(24)16(22-27-20)14-6-8-15(21)9-7-14/h6-9,22H,4-5,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLQIGKZBWFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1=C(NO2)C3=CC=C(C=C3)F)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



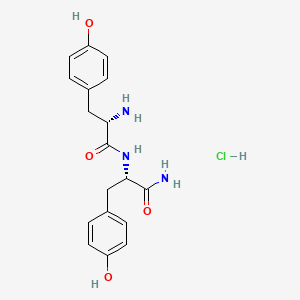
![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)

![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)
![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
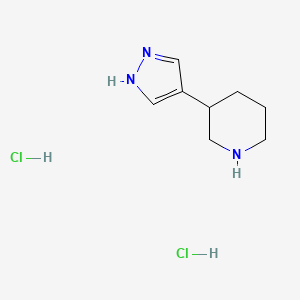
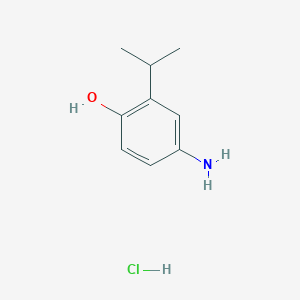

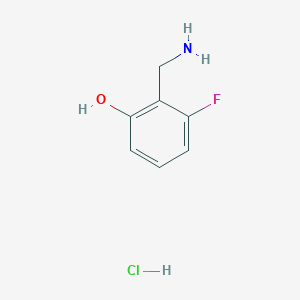
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
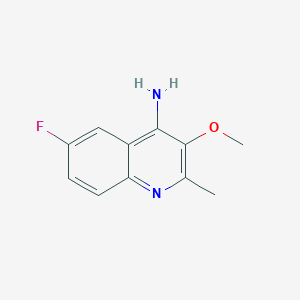
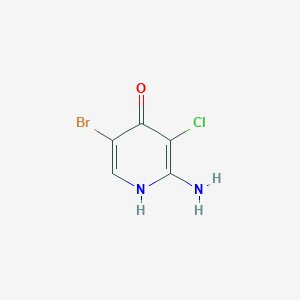
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)